2,2-dimethyl-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide
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Overview
Description
2,2-dimethyl-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.
Introduction of the Nitro-Phenyl Group: The nitro-phenyl group can be introduced through nitration reactions using reagents like nitric acid and sulfuric acid.
Attachment of the Propionamide Moiety: The propionamide group can be attached via amide bond formation using reagents such as carbodiimides or acyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Chlorine gas, sulfuric acid.
Major Products
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiadiazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-N-[5-(4-amino-phenyl)-[1,3,4]thiadiazol-2-yl]-propionamide: Similar structure but with an amino group instead of a nitro group.
2,2-Dimethyl-N-[5-(4-chloro-phenyl)-[1,3,4]thiadiazol-2-yl]-propionamide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The presence of the nitro group in 2,2-dimethyl-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide imparts unique chemical and biological properties, making it distinct from its analogs
Properties
Molecular Formula |
C13H14N4O3S |
---|---|
Molecular Weight |
306.34g/mol |
IUPAC Name |
2,2-dimethyl-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C13H14N4O3S/c1-13(2,3)11(18)14-12-16-15-10(21-12)8-4-6-9(7-5-8)17(19)20/h4-7H,1-3H3,(H,14,16,18) |
InChI Key |
MHHGMULXFMEBHA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC1=NN=C(S1)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(S1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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